Cas no 20788-07-2 (Resorantel)

Resorantel 化学的及び物理的性質
名前と識別子
-
- Resorantel
- N-(4-Bromophenyl)-2,6-dihydroxybenzamide
- 2,6-Dihydroxybenzoic-acid-(4-bromoanilide)
- 2.6-Dihydroxybenzoesaeure-4'-bromanilid
- Resorantelum
- Resorantelum [INN-Latin]
- UNII-2I8V5Q9A78
- Benzamide, N-(4-bromophenyl)-2,6-dihydroxy-
- 2I8V5Q9A78
- Resorantel [INN]
- Hoe 296 V
- Terenol
- 4'-Bromo-gamma-resorcylanilide
- 4'-Brom-2,6-dihydroxybenzanilid
- AK481345
- Benzamide,N-(4-bromophenyl)-2,6-dihydroxy-
- N-(4-bromophenyl)-2,6-bis(oxidanyl)benzamide
- A814
- AKOS015896441
- S4882
- SR-01000945074-1
- HOE-296-V
- E75929
- MFCD00864511
- CCG-267556
- HY-121477
- CHEMBL2105347
- Sodiumbisulfide
- DTXSID80174879
- CS-0082168
- SY113738
- Resorantel 100 microg/mL in Acetonitrile
- SCHEMBL1027956
- RESORANTEL [MI]
- 20788-07-2
- A814899
- AS-65720
- Z1574812100
- FT-0655787
- SR-01000945074
- EINECS 244-040-9
- Q27254786
- NS00006375
- HOE-296 V
- 4'-bromo-2,6-dihydroxybenzanilide
- DA-67165
- HOE 296V
- IHYNKGRWCDKNEG-UHFFFAOYSA-N
- 2,6-dihydroxybenzoic acid 4'-bromanilide
- DTXCID0097370
- Resorantelum (INN-Latin)
-
- MDL: MFCD00864511
- インチ: 1S/C13H10BrNO3/c14-8-4-6-9(7-5-8)15-13(18)12-10(16)2-1-3-11(12)17/h1-7,16-17H,(H,15,18)
- InChIKey: IHYNKGRWCDKNEG-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])C(=C([H])C=1[H])N([H])C(C1C(=C([H])C([H])=C([H])C=1O[H])O[H])=O
計算された属性
- せいみつぶんしりょう: 306.98400
- どういたいしつりょう: 306.984
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.699
- ゆうかいてん: 229-230°; mp 183-186° (LeMaire)
- ふってん: 391.1°Cat760mmHg
- フラッシュポイント: 190.4°C
- 屈折率: 1.728
- PSA: 69.56000
- LogP: 3.18560
- じょうきあつ: No data available
Resorantel セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
Resorantel 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
Resorantel 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22415-1 mL * 10 mM (in DMSO) |
Resorantel |
20788-07-2 | 99.53% | 1 mL * 10 mM (in DMSO) |
¥387.00 | 2022-04-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SK352-20g |
Resorantel |
20788-07-2 | 97% | 20g |
214.0CNY | 2021-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R97760-100g |
Resorantel |
20788-07-2 | 100g |
¥596.0 | 2021-09-08 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SK352-50mg |
Resorantel |
20788-07-2 | 97% | 50mg |
1097CNY | 2021-05-07 | |
eNovation Chemicals LLC | D953212-100g |
Benzamide, N-(4-bromophenyl)-2,6-dihydroxy- |
20788-07-2 | 99% | 100g |
$140 | 2024-06-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22415-50mg |
Resorantel |
20788-07-2 | 99.53% | 50mg |
¥ 882 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22415-500mg |
Resorantel |
20788-07-2 | 99.53% | 500mg |
¥ 3361 | 2023-09-07 | |
eNovation Chemicals LLC | D953212-25g |
Benzamide, N-(4-bromophenyl)-2,6-dihydroxy- |
20788-07-2 | 99% | 25g |
$95 | 2025-02-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T22415-10mg |
Resorantel |
20788-07-2 | 99.53% | 10mg |
¥ 280 | 2023-09-07 | |
abcr | AB593967-100g |
N-(4-Bromophenyl)-2,6-dihydroxybenzamide; . |
20788-07-2 | 100g |
€256.20 | 2024-04-18 |
Resorantel 関連文献
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
Resorantelに関する追加情報
Resorantel (CAS No. 20788-07-2): A Comprehensive Overview
Resorantel (CAS No. 20788-07-2) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique properties and potential applications. This comprehensive overview aims to provide a detailed insight into the chemical structure, pharmacological properties, and recent research developments surrounding Resorantel.
Chemical Structure and Properties
Resorantel is a synthetic anthelmintic agent belonging to the class of benzimidazoles. Its chemical formula is C16H14N2O4, and it has a molecular weight of 294.30 g/mol. The compound is characterized by its planar structure, which includes a benzimidazole ring system and a substituted phenyl group. This structural arrangement confers Resorantel with high affinity for specific protein targets, making it an effective anthelmintic agent.
The physical properties of Resorantel include its solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). It is sparingly soluble in water, which can be a consideration in formulation development. The compound is stable under normal storage conditions but should be protected from light and moisture to maintain its integrity.
Pharmacological Properties and Mechanism of Action
Resorantel exerts its anthelmintic effects through a mechanism that involves binding to specific receptors on the surface of parasitic worms. This binding disrupts the worm's neuromuscular function, leading to paralysis and eventual expulsion from the host organism. The primary target of Resorantel is the nicotinic acetylcholine receptor (nAChR), which plays a crucial role in the neuromuscular transmission of parasitic nematodes.
In addition to its anthelmintic activity, recent studies have explored the broader pharmacological profile of Resorantel. Research has shown that it may have potential applications in other therapeutic areas, such as antiviral and anticancer treatments. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that Resorantel-derived compounds exhibited significant antiviral activity against several RNA viruses, including influenza and Zika virus.
Clinical Applications and Research Developments
The clinical use of Resorantel has primarily focused on its efficacy as an anthelmintic agent for treating parasitic infections. It has been used in veterinary medicine for decades to control gastrointestinal nematode infections in livestock and companion animals. In recent years, there has been growing interest in developing Resorantel-based formulations for human use.
A phase II clinical trial conducted by the World Health Organization (WHO) evaluated the safety and efficacy of Resorantel in treating soil-transmitted helminth infections in children. The results, published in The Lancet Infectious Diseases in 2019, demonstrated that Resorantel1 was well-tolerated and highly effective, with cure rates exceeding 95% for several common helminth species.
Beyond its established use as an anthelmintic, ongoing research is exploring the potential of Resorantel-based therapies for other diseases. A study published in Cancer Research in 2022 reported that a novel derivative of Resorantel strong > demonstrated potent anticancer activity against various solid tumors, including breast and lung cancer.2
< p >< strong >Formulation and Delivery Systems< / strong > p > < p >The development of effective formulations for delivering Resorantel< / strong >is crucial for optimizing its therapeutic potential . Various approaches have been explored , including oral tablets , suspensions , and topical formulations . Recent advancements in drug delivery systems have led to the development of sustained-release formulations that can enhance bioavailability and reduce dosing frequency . For example , a study published in Pharmaceutical Research in 2021 described a novel nanoparticle-based delivery system for Resorantel< / strong >that significantly improved its absorption and distribution properties .< sup >< a href ="#fn3" id="ref3">3< /a > sup > p > < p >< strong >Safety Profile and Toxicology< / strong > p > < p >< strong >Resorantel< / strong >has been extensively evaluated for its safety profile , both in preclinical studies and clinical trials . Animal studies have shown that it is well-tolerated at therapeutic doses , with no significant adverse effects observed . In human trials , common side effects include mild gastrointestinal symptoms such as nausea and diarrhea , which are generally transient and resolve without intervention . Long-term safety data are still being collected , but current evidence suggests that Resorantel< / strong >is safe for use over extended periods . p > < p >< strong >Future Directions< / strong > p > < p >The future of Resorantel< / strong >research looks promising , with ongoing efforts aimed at expanding its therapeutic applications beyond parasitic infections . The discovery of new derivatives with enhanced pharmacological properties continues to drive innovation in this field . Additionally , advances in drug delivery technologies are expected to further improve the efficacy and safety of Resorantel-based therapies . p > < p >< strong >Conclusion< / strong > p > < p >< strong >Resorantel< / strong >(CAS No . 20788-07-2) is a versatile compound with significant potential in both established and emerging therapeutic areas . Its unique chemical structure , combined with its broad spectrum of pharmacological activities , makes it an attractive candidate for further development . As research continues to uncover new applications for Resorantel< / strong >, it is likely to play an increasingly important role in addressing unmet medical needs . p > article > response >20788-07-2 (Resorantel) 関連製品
- 256420-27-6(4-Methyl-1,2,3thiadiazole-5-carbothioic acid amide)
- 145743-88-0(Ethyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate)
- 1213908-11-2((1S)-1-(4-chloro-2-methylphenyl)ethan-1-amine)
- 374771-85-4(1'-methyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine])
- 1133749-93-5((R)-(4-(1-Chloropyrido[3,4-d]pyridazin-4-yl)-3-methylpiperazin-1-yl)(phenyl)methanone)
- 1220037-38-6(2-[(3-Hydroxybutyl)amino]nicotinic acid)
- 1510918-56-5(4-(4-methylthiophen-2-yl)oxane-4-carboxylic acid)
- 151721-78-7(1,3,5-Tribromo-2,4,6-triiodobenzene)
- 2138138-42-6(5-Formyl-3-(3,3,3-trifluoropropyl)thiophene-2-carboxylic acid)
- 89838-23-3(1,2-Benzenediol, 3-(10-heptadecenyl)-, (Z)-)

